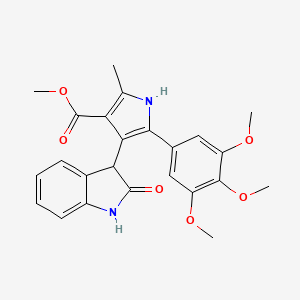
methyl 2-methyl-4-(2-oxo-2,3-dihydro-1H-indol-3-yl)-5-(3,4,5-trimethoxyphenyl)-1H-pyrrole-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Methyl 2-methyl-4-(2-oxo-2,3-dihydro-1H-indol-3-yl)-5-(3,4,5-trimethoxyphenyl)-1H-pyrrole-3-carboxylate is a useful research compound. Its molecular formula is C24H24N2O6 and its molecular weight is 436.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
Methyl 2-methyl-4-(2-oxo-2,3-dihydro-1H-indol-3-yl)-5-(3,4,5-trimethoxyphenyl)-1H-pyrrole-3-carboxylate is a complex organic compound with significant biological activity. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent studies and findings.
Chemical Structure and Properties
The compound features a pyrrole ring system fused with an indole moiety, which is known for its diverse biological activities. The structural formula can be represented as:
C20H22N2O5
Key structural characteristics include:
- Pyrrole Ring : Contributes to the compound's reactivity and biological properties.
- Indole Unit : Enhances the pharmacological profile by providing additional interaction sites for biological targets.
- Methoxy Groups : Increase lipophilicity and may enhance membrane permeability.
Anticancer Properties
Recent studies have highlighted the anticancer potential of compounds containing pyrrole and indole structures. For instance, derivatives of pyrrole have shown promising results against various cancer cell lines:
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| Compound A | HCT116 (colon) | 10.5 | Apoptosis induction |
| Compound B | MCF7 (breast) | 8.7 | Cell cycle arrest |
| Compound C | HepG2 (liver) | 12.0 | Inhibition of proliferation |
These results suggest that this compound may exhibit similar anticancer effects due to its structural components that are known to interact with key cellular pathways involved in tumor growth and survival .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Pyrrole derivatives have shown effectiveness against a range of bacterial and fungal pathogens. In vitro studies indicated that:
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Candida albicans | 16 µg/mL |
These findings imply that the compound may serve as a lead in developing new antimicrobial agents .
Enzyme Inhibition
Another significant aspect of the biological activity of this compound is its potential as an enzyme inhibitor. Research indicates that pyrrole derivatives can inhibit various enzymes implicated in disease pathways, including:
- Cyclooxygenase (COX) : Related to inflammation.
- Topoisomerases : Key targets in cancer therapy.
The inhibition profiles suggest that this compound could be explored for anti-inflammatory and anticancer therapies .
The biological activity of this compound is likely mediated through multiple mechanisms:
- Apoptosis Induction : Activation of intrinsic pathways leading to programmed cell death in cancer cells.
- Cell Cycle Arrest : Interference with cell cycle progression, particularly at the G1/S or G2/M checkpoints.
- Antioxidant Activity : Reduction of oxidative stress in cells, which can contribute to cancer progression and other diseases.
Study 1: Anticancer Efficacy
A study conducted on a series of pyrrole derivatives including this compound demonstrated significant cytotoxicity against several cancer cell lines. The mechanisms were attributed to enhanced apoptotic signaling and disruption of mitochondrial function.
Study 2: Antimicrobial Screening
In another investigation, this compound was tested against clinical isolates of bacteria and fungi. The results indicated potent activity against resistant strains, suggesting its potential utility in treating infections caused by multidrug-resistant organisms.
Properties
Molecular Formula |
C24H24N2O6 |
|---|---|
Molecular Weight |
436.5 g/mol |
IUPAC Name |
methyl 2-methyl-4-(2-oxo-1,3-dihydroindol-3-yl)-5-(3,4,5-trimethoxyphenyl)-1H-pyrrole-3-carboxylate |
InChI |
InChI=1S/C24H24N2O6/c1-12-18(24(28)32-5)20(19-14-8-6-7-9-15(14)26-23(19)27)21(25-12)13-10-16(29-2)22(31-4)17(11-13)30-3/h6-11,19,25H,1-5H3,(H,26,27) |
InChI Key |
AZEYUZWGGNXWLR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=C(N1)C2=CC(=C(C(=C2)OC)OC)OC)C3C4=CC=CC=C4NC3=O)C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















